4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide
Description
This compound features a pyridine core substituted with a chlorine atom at position 3 and a trifluoromethyl group at position 3. A piperazine ring is linked via a carboxamide group to a phenyl ring bearing a 2-nitroethyl substituent.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N5O3/c20-15-11-14(19(21,22)23)12-24-17(15)26-7-9-27(10-8-26)18(29)25-16-4-2-1-3-13(16)5-6-28(30)31/h1-4,11-12H,5-10H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWCMWITYQRISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is chlorinated and trifluoromethylated using reagents such as trifluoromethyl ketone and chlorinating agents under controlled conditions.
Preparation of the Piperazine Intermediate: The piperazine ring is synthesized through a series of reactions involving the appropriate amines and carboxylic acids.
Coupling Reaction: The pyridine and piperazine intermediates are coupled using a suitable coupling agent, such as carbodiimides, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form nitroso or nitro derivatives under oxidative conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial phosphopantetheinyl transferase, thereby attenuating secondary metabolism and thwarting bacterial growth . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to the inhibition of bacterial cell viability .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Scaffolds
Key structural variations among piperazine derivatives include:
- Substituents on the pyridine/pyrimidine ring : Chloro- and trifluoromethyl groups enhance steric bulk and electron-withdrawing properties.
- Linker groups : Carboxamide vs. carbothioamide (e.g., ML267 in ) affect hydrogen-bonding capacity and enzyme inhibition profiles.
- Aryl/heteroaryl substituents : Nitroethyl, methoxy, or halogenated phenyl groups modulate solubility and target engagement.
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₉H₁₇ClF₃N₅O₃.
Functional Comparisons
Enzyme Inhibition and Antibacterial Activity
- ML267 (): Inhibits bacterial Sfp-PPTase (essential for secondary metabolism) with submicromolar potency (IC₅₀ = 0.3 µM). Demonstrates antibacterial activity against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) .
- Target Compound : The nitroethyl group may enhance membrane permeability compared to ML267’s methoxypyridine, but carboxamide vs. carbothioamide could reduce PPTase affinity due to weaker sulfur-mediated interactions .
Pharmacokinetic and Metabolic Considerations
- ML267 : Exhibits favorable ADME (absorption, distribution, metabolism, excretion) profiles with moderate plasma clearance and oral bioavailability in preclinical models .
- Nitroethyl-containing compounds : The nitro group may increase metabolic liability (e.g., reduction to amine metabolites) compared to halogenated or methoxy-substituted analogs .
Biological Activity
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the current understanding of its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of a trifluoromethyl group has been associated with enhanced antimicrobial properties. For instance, compounds with similar structural motifs demonstrated significant activity against MRSA isolates, indicating a promising avenue for antibiotic development .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 5 µM |
| Compound B | MRSA | 10 µM |
| This compound | S. aureus, MRSA | TBD |
Anti-inflammatory Potential
The compound's anti-inflammatory effects have been evaluated through various assays measuring the inhibition of pro-inflammatory cytokines. The results suggest that it may modulate NF-κB signaling pathways, which are critical in the inflammatory response. Notably, compounds with similar substituents showed varying degrees of NF-κB modulation, emphasizing the importance of structural configuration .
Table 2: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound C | 6.5 ± 1.0 | NF-κB inhibition |
| Compound D | 15 ± 2.0 | Cytokine modulation |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as trifluoromethyl and chloro on the pyridine ring has been shown to enhance both antimicrobial and anti-inflammatory activities. The nitroethyl substituent on the phenyl ring also plays a crucial role in modulating biological activity, potentially affecting the compound's lipophilicity and interaction with biological targets .
Case Studies
A study conducted by Richter et al. (2020) evaluated similar compounds against Mycobacterium smegmatis and found that while some derivatives exhibited significant activity, others did not show any growth inhibition at concentrations up to 100 µM . This highlights the variability in biological activity among structurally related compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Coupling of the piperazine core (e.g., 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine) with activated carbonyl intermediates using coupling agents like HOBt/TBTU in anhydrous DMF or THF (reaction time: 12–24 hours, room temperature) .
- Step 2 : Introduction of the 2-(2-nitroethyl)phenyl group via nucleophilic substitution or amidation, requiring pH control (e.g., triethylamine as a base) and purification via silica gel chromatography (solvent gradient: dichloromethane to ethyl acetate) .
- Key Considerations : Monitor reaction progress with TLC and optimize solvent polarity to minimize byproducts.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the piperazine, pyridine, and nitroethylphenyl groups (e.g., δ ~8.2 ppm for pyridine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₉ClF₃N₅O₃) .
- X-ray Crystallography : For unambiguous 3D conformation analysis, if single crystals are obtainable .
Q. What are the hypothesized biological targets or mechanisms of action?
- Methodological Answer : Based on structural analogs (e.g., piperazine-carboxamides):
- Targets : Likely interacts with neurotransmitter receptors (e.g., serotonin 5-HT₁A/₂A) or enzymes (e.g., phosphodiesterases) due to the piperazine core and electron-deficient pyridine/trifluoromethyl groups .
- Assays : Use radioligand binding assays or enzymatic inhibition studies (e.g., cAMP/cGMP modulation) with HEK-293 cells transfected with target receptors .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to HOBt/TBTU (e.g., EDC/HCl) to reduce cost and improve efficiency .
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance solubility and facilitate purification .
- Continuous Flow Chemistry : Implement flow reactors to improve heat/mass transfer and scale-up reproducibility (yield increased from 45% to >70% in similar piperazine derivatives) .
Q. How to resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., uniform cell lines, buffer conditions) .
- Structural Clustering : Perform QSAR modeling to identify critical substituents (e.g., trifluoromethyl vs. chloro groups) influencing target affinity .
- Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify unintended interactions .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace nitroethyl with cyanoethyl or methyl groups) to assess steric/electronic effects .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding poses against target receptors (e.g., 5-HT₂A) .
- In Vivo Validation : Prioritize analogs with <100 nM in vitro activity for pharmacokinetic studies (e.g., bioavailability in rodent models) .
Data Contradiction Analysis
| Parameter | Study A (Piperazine Analog) | Study B (Pyridine Derivative) | Resolution Strategy |
|---|---|---|---|
| Enzyme Inhibition IC₅₀ | 15 nM (PDE5) | 220 nM (PDE5) | Verify assay pH/temperature; test purity via HPLC |
| Synthetic Yield | 45% (batch) | 72% (flow reactor) | Optimize mixing efficiency and residence time in flow systems |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
